molecular formula C7H2BrClF2O B1411219 5-Bromo-2,3-difluorobenzoyl chloride CAS No. 1807172-38-8

5-Bromo-2,3-difluorobenzoyl chloride

Cat. No.: B1411219
CAS No.: 1807172-38-8
M. Wt: 255.44 g/mol
InChI Key: FSAFCZHHZAHCIF-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzoyl chloride: is a chemical compound that belongs to the group of substituted benzoyl chlorides. Its chemical formula is C7H2BrClF2O , and it has a molecular weight of approximately 254 grams per mole . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoyl chloride core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,3-difluorobenzoyl chloride typically involves the chlorination of 5-Bromo-2,3-difluorobenzoic acid. The process can be summarized as follows:

    Starting Material: 5-Bromo-2,3-difluorobenzoic acid.

    Chlorination: The benzoic acid is treated with thionyl chloride (SOCl2) under reflux conditions to convert the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 5-Bromo-2,3-difluorobenzoic acid are chlorinated using thionyl chloride in industrial reactors.

    Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of alcohols or aldehydes.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

5-Bromo-2,3-difluorobenzoyl chloride is widely used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

    2,3-Difluorobenzoyl chloride: Similar structure but lacks the bromine atom.

    5-Bromo-2,4-difluorobenzoyl chloride: Similar structure but with a different fluorine atom position.

    5-Bromo-2-chlorobenzoyl chloride: Similar structure but lacks the fluorine atoms

Uniqueness: 5-Bromo-2,3-difluorobenzoyl chloride is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. This unique structure makes it a valuable intermediate in the synthesis of compounds with tailored properties for specific applications.

Properties

IUPAC Name

5-bromo-2,3-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-3-1-4(7(9)12)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAFCZHHZAHCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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